molecular formula C15H13FN2O5 B5820114 N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide

N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide

Cat. No. B5820114
M. Wt: 320.27 g/mol
InChI Key: ISKPCAGKAMPPTP-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide, also known as FN-PDMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide exerts its effects by binding to specific protein targets in cells. In the case of cancer cells, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide binds to HSP90, which is involved in the folding and stabilization of certain proteins that are required for cancer cell growth and survival. By inhibiting HSP90, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can induce cancer cell death. In the case of ion channels in the brain, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide binds to specific sites on the channels and modulates their activity, which can affect neuronal signaling and behavior.
Biochemical and Physiological Effects:
N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can induce cell death and inhibit tumor growth. In neuronal cells, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can modulate ion channel activity and affect neuronal signaling. In animal models, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been shown to have analgesic effects and improve memory performance.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide in lab experiments is its specificity for certain protein targets, which can allow for more precise manipulation of cellular processes. However, one limitation is that N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide. One direction is to further investigate its potential as a cancer therapeutic, either alone or in combination with other drugs. Another direction is to study its effects on other ion channels in the brain and its potential as a tool for neuroscience research. Additionally, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide could be further screened for its ability to bind to and modulate the activity of other protein targets, which could lead to the discovery of new drug targets and therapies.

Synthesis Methods

N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 4-fluoro-3-nitroaniline with 2,4-dimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using a palladium catalyst and hydrogen gas to yield N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth of certain cancer cells by targeting a specific protein called heat shock protein 90 (HSP90). In neuroscience, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been used as a tool to study the function of certain ion channels in the brain. In drug discovery, N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide has been screened for its ability to bind to and modulate the activity of various protein targets.

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O5/c1-22-10-4-5-11(14(8-10)23-2)15(19)17-9-3-6-12(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKPCAGKAMPPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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